1-[2-Methyl-5-(trifluoromethyl)phenyl]guanidine
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Overview
Description
1-[2-Methyl-5-(trifluoromethyl)phenyl]guanidine is a chemical compound known for its unique structural properties and potential applications in various fields. The compound features a guanidine group attached to a phenyl ring substituted with a methyl and a trifluoromethyl group. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of 1-[2-Methyl-5-(trifluoromethyl)phenyl]guanidine typically involves the reaction of 2-Methyl-5-(trifluoromethyl)aniline with cyanamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
1-[2-Methyl-5-(trifluoromethyl)phenyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions, where different substituents can be introduced under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-Methyl-5-(trifluoromethyl)phenyl]guanidine has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[2-Methyl-5-(trifluoromethyl)phenyl]guanidine exerts its effects involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-[2-Methyl-5-(trifluoromethyl)phenyl]guanidine can be compared with other guanidine derivatives and trifluoromethyl-substituted compounds. Similar compounds include:
1-[2-(Trifluoromethyl)phenyl]guanidine: Lacks the methyl group, which may affect its reactivity and biological activity.
1-[2-Methyl-5-(trifluoromethyl)phenyl]urea: Contains a urea group instead of a guanidine group, leading to different chemical and biological properties.
Properties
Molecular Formula |
C9H10F3N3 |
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Molecular Weight |
217.19 g/mol |
IUPAC Name |
2-[2-methyl-5-(trifluoromethyl)phenyl]guanidine |
InChI |
InChI=1S/C9H10F3N3/c1-5-2-3-6(9(10,11)12)4-7(5)15-8(13)14/h2-4H,1H3,(H4,13,14,15) |
InChI Key |
UOWWIFUFJIDNAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)N=C(N)N |
Origin of Product |
United States |
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